molecular formula C5H8Cl2N2 B1426783 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 154312-86-4

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B1426783
CAS No.: 154312-86-4
M. Wt: 167.03 g/mol
InChI Key: DDGPQOYGZVAPAN-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS: 154312-86-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}5\text{H}8\text{Cl}2\text{N}2 $$. Its IUPAC name reflects its structural features: a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at position 1 with a methyl group and at position 4 with a chloromethyl moiety. The hydrochloride salt form enhances stability and solubility.

Key Identifiers:

Property Value
Molecular Formula $$ \text{C}5\text{H}8\text{Cl}2\text{N}2 $$
Molecular Weight 167.04 g/mol
SMILES CN1C=C(C=N1)CCl.Cl
CAS Registry Number 154312-86-4

The pyrazole core adopts a planar geometry, with the chloromethyl group (-CH$$2$$Cl) and methyl group (-CH$$3$$) occupying positions 4 and 1, respectively. The hydrochloride salt forms via protonation of the pyrazole nitrogen, stabilizing the molecule through ionic interactions.

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole derivatives have been integral to organic synthesis since their discovery in the late 19th century. Ludwig Knorr’s pioneering work in 1883 established methods for synthesizing pyrazoles via cyclocondensation of 1,3-diketones with hydrazines. Over time, pyrazole chemistry expanded to include functionalized derivatives, driven by their pharmacological relevance. For example, celecoxib (a cyclooxygenase-2 inhibitor) and fomepizole (an alcohol dehydrogenase inhibitor) highlight the therapeutic potential of pyrazole-based compounds.

The introduction of chloromethyl groups into pyrazole systems emerged as a strategy to enhance reactivity for further functionalization. Early synthetic approaches relied on nucleophilic substitution and cycloaddition reactions. For instance, the Knorr pyrazole synthesis was adapted to incorporate halogenated side chains, enabling access to compounds like 4-(chloromethyl)-1-methyl-1H-pyrazole. Advances in catalysis and green chemistry later refined these methods, as seen in nano-ZnO-catalyzed pyrazole syntheses achieving >95% yields.

Significance of Chloromethyl Substituents in Heterocyclic Systems

The chloromethyl (-CH$$_2$$Cl) group is a versatile functional moiety in heterocyclic chemistry due to its dual role as a leaving group and an electrophilic site. In this compound, this group enables diverse transformations:

Reactivity and Applications:

Reaction Type Mechanism Example Application
Nucleophilic Substitution SN2 displacement of chloride Synthesis of amines or ethers
Sommelet Reaction Conversion to aldehydes Aldehyde-functionalized heterocycles
Cross-Coupling Suzuki-Miyaura reactions Biaryl pyrazole derivatives

The chloromethyl group’s electron-withdrawing effect also modulates the pyrazole ring’s electronic properties, influencing regioselectivity in further reactions. For example, in the Sommelet reaction, the -CH$$_2$$Cl group undergoes oxidative dechlorination to yield aldehydes, a process critical in synthesizing bioactive molecules. Additionally, the group’s susceptibility to nucleophilic attack facilitates the construction of complex architectures, such as spirocyclic compounds.

In heterocyclic systems, chloromethyl substituents are prized for their ability to act as "chemical handles" for post-synthetic modifications. This versatility underpins their utility in medicinal chemistry, where they serve as intermediates for antitumor, antimicrobial, and anti-inflammatory agents.

Properties

IUPAC Name

4-(chloromethyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPQOYGZVAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154312-86-4
Record name 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-pyrazole. One common method includes the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include pyrazole carboxylic acids or aldehydes.

    Reduction: The major product is 1-methyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds with potential therapeutic effects, particularly in treating inflammatory and infectious diseases.

The compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, show significant anticancer activity. For instance, it demonstrated cytotoxic effects against leukemia cell lines (K562 and BV173) with IC50 values around 5.8 µM . This activity is attributed to the chloromethyl group enhancing interactions with cellular targets involved in cancer proliferation.
  • Neuropharmacological Effects : Studies have suggested that compounds affecting NMDA receptors may have implications for treating neurological disorders such as depression and Alzheimer's disease. This compound has been shown to modulate NMDA receptor activity, potentially improving cognitive functions .
  • Antimicrobial Activity : Preliminary studies suggest that certain pyrazole derivatives possess antimicrobial properties, although specific data on this compound is limited. The mechanism likely involves interference with bacterial metabolism or cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a controlled study assessing various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, particularly in leukemia cells, reinforcing its potential as an anticancer agent .

Case Study 2: Neurological Applications

A recent investigation into NMDA receptor modulators highlighted the role of pyrazole compounds in enhancing synaptic plasticity. This study found that the compound could influence receptor dynamics, leading to improved cognitive functions in animal models .

Data Table: Biological Activities of Pyrazole Derivatives

CompoundActivityIC50 (µM)Target
4-(Chloromethyl)-1-methyl-1H-pyrazoleAnticancer (K562)5.8Leukemia
4-(Chloromethyl)-1-methyl-1H-pyrazoleNMDA Receptor ModulationN/ANeurological Disorders
Various Pyrazolo[4,3-e] DerivativesAnticancer (A549)7.0Lung Carcinoma

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor function. The pyrazole ring may also interact with various proteins and enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
  • CAS Number : 154312-86-4
  • Molecular Formula : C₅H₈Cl₂N₂
  • Molecular Weight : 167.04 g/mol
  • Structure : Features a pyrazole ring substituted with a methyl group at position 1 and a chloromethyl group at position 4, with a hydrochloride counterion .

Physicochemical Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
  • Hazard Profile : Classified under GHS Hazard Statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Precautionary measures include wearing protective equipment and avoiding inhalation .

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly in alkylation reactions to introduce the chloromethyl group into target molecules. Its reactivity makes it valuable for constructing pyrazole-based drug candidates .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between this compound and analogous pyrazole derivatives:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications
This compound 154312-86-4 C₅H₈Cl₂N₂ 167.04 Chloromethyl, methyl Pharmaceutical alkylation agent, intermediate synthesis
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride 1909336-62-4 C₅H₉ClN₃·HCl 196.51 Chloro, dimethyl, amine Agricultural chemicals, material science (e.g., polymer additives)
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride 1859083-91-2 C₁₁H₁₁Cl₂FN₂ 277.13 Fluorophenyl, chloromethyl Fluorinated drug synthesis, advanced organic reactions
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride - C₁₁H₁₂Cl₂N₂ 251.13 Benzyl, chloromethyl Drug delivery systems (enhanced lipophilicity)
1H-Pyrazol-4-amine hydrochloride - C₃H₆ClN₃ 119.56 Amine Nucleophilic reactions, precursor for heterocyclic compounds

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s use in synthesizing tert-butyl derivatives (e.g., in European Patent SPECIFICATION) underscores its role in producing kinase inhibitors and anticancer agents .
  • Agricultural Chemistry : Compounds like 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride are leveraged for developing herbicides and fungicides due to their stability and bioactivity .
  • Material Science : Pyrazole derivatives with aromatic substituents (e.g., benzyl, fluorophenyl) are explored for creating heat-resistant polymers and fluorescent materials .

Biological Activity

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 1-methyl-1H-pyrazole. A common method includes the reaction of 1-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base. This compound can also be derived from various pyrazole derivatives, which are known for their diverse pharmacological properties.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In a study assessing various pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds with chloromethyl substituents demonstrated enhanced cytotoxic effects against leukemia cell lines (K562, BV173) with IC50 values in the micromolar range . The presence of the chloromethyl group is believed to enhance the interaction with cellular targets involved in cancer proliferation.

Neuropharmacological Effects

Another area of interest is the modulation of NMDA receptors, particularly those containing GluN2B subunits. Compounds that influence these receptors can potentially be beneficial in treating neurological disorders such as depression and Alzheimer's disease. Research has shown that pyrazole derivatives can modulate NMDA receptor activity, suggesting therapeutic implications for mood disorders and cognitive enhancement .

Antimicrobial Activity

Preliminary studies have also reported antimicrobial properties for certain pyrazole derivatives. The mechanism is thought to involve interference with bacterial metabolism or cell wall synthesis, although specific data on this compound remains limited.

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, particularly in leukemia cells, reinforcing its potential as an anticancer agent .

Case Study 2: Neurological Applications

A recent investigation into NMDA receptor modulators highlighted the role of pyrazole compounds in enhancing synaptic plasticity. The study found that this compound could influence receptor dynamics, leading to improved cognitive functions in animal models .

Data Table: Biological Activities of Pyrazole Derivatives

Compound Activity IC50 (µM) Target
4-(Chloromethyl)-1-methyl-1H-pyrazoleAnticancer (K562)5.8Leukemia
4-(Chloromethyl)-1-methyl-1H-pyrazoleNMDA Receptor ModulationN/ANeurological Disorders
Various Pyrazolo[4,3-e] DerivativesAnticancer (A549)7.0Lung Carcinoma

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride?

The compound is typically synthesized via alkylation or cyclization reactions. A standard method involves refluxing 1-methyl-1H-pyrazole derivatives with chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile using potassium carbonate as a base (yield ~82%) . Alternative routes include the Vilsmeier-Haack reaction, which introduces formyl or chloromethyl groups via phosphorus oxychloride (POCl₃) under controlled conditions .

Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?

  • ¹H-NMR : Proton environments are analyzed (e.g., aromatic protons at δ 7.18 ppm, NHCO groups at δ 8.35 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H⁺] peaks) .

Q. How is the purity of synthesized derivatives assessed?

Purity is validated via HPLC (e.g., Purospher®STAR columns) and TLC (silica gel plates with ethyl acetate/hexane eluents). Quantitative analysis often employs UV detection at λmax ~264–295 nm, depending on substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Single-crystal XRD provides bond-length/angle data (e.g., dihedral angles between pyrazole and aromatic rings: 6.97°–79.25°) and hydrogen-bonding networks (C–H⋯O interactions). Refinement parameters (R factor <0.081) ensure accuracy .

Q. What mechanistic insights govern nucleophilic substitution reactions involving the chloromethyl group?

The chloromethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols). Base selection (e.g., triethylamine vs. K₂CO₃) impacts reaction kinetics. Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing transition states .

Q. How are biological activities (e.g., anticonvulsant) evaluated for pyrazole derivatives?

  • Maximal Electroshock (MES) Test : Compounds are administered to rodents, and seizure inhibition is measured.
  • Subcutaneous Pentylenetetrazol (scPTZ) Test : Evaluates protection against chemically induced convulsions .
  • Enzyme Inhibition Assays : IC₅₀ values are determined for targets like GSK-3β using phosphorylated substrates .

Q. What strategies optimize regioselectivity in pyrazole alkylation reactions?

  • Steric Control : Bulky substituents on the pyrazole ring direct alkylation to less hindered positions.
  • Temperature Modulation : Lower temperatures favor kinetic control, while reflux promotes thermodynamic products.
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

Q. How do electronic effects influence the reactivity of the chloromethyl group in cross-coupling reactions?

Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the chloromethyl carbon, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict charge distribution and transition states .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

Discrepancies arise from solvent purity (anhydrous vs. technical grade), reaction scale (microscale vs. bulk), and workup methods (e.g., column chromatography vs. recrystallization). For example, acetonitrile purity significantly impacts alkylation efficiency .

Q. How to reconcile conflicting biological activity data across studies?

Variations in cell lines (e.g., P19 vs. D3 embryonic stem cells), compound solubility (DMSO vs. saline vehicles), and dosage regimens (1 µM vs. 400 nM) account for differences. Meta-analyses using standardized protocols (e.g., NIH guidelines) are recommended .

Methodological Recommendations

  • Synthetic Protocols : Use anhydrous solvents and inert atmospheres for reproducibility.
  • Characterization : Combine XRD and NMR to resolve stereochemical ambiguities.
  • Biological Testing : Include positive controls (e.g., acyclovir for antiviral assays) and validate via dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.